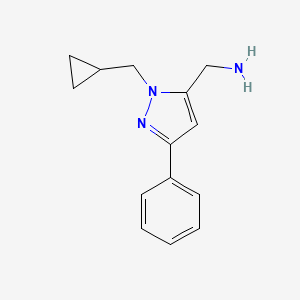

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJFGILUCMMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.

Biological Activity

The compound (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative notable for its structural features, including a cyclopropylmethyl group and a phenyl moiety. Pyrazoles are recognized for their diverse biological activities, which include anti-inflammatory, analgesic, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its potential pharmacological effects. The pyrazole ring, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its reactivity and ability to form various derivatives.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. The following table summarizes notable activities associated with various pyrazole derivatives:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-(Cyclopropylmethyl)-1H-pyrazole | Cyclopropylmethyl group on pyrazole | Antimicrobial |

| 4-(Phenylethynyl)-1H-pyrazole | Phenylethynyl group on pyrazole | Anticancer |

| 1-(Cyclobutylmethyl)-3-methylpyrazole | Cyclobutylmethyl group and methyl substitution | Anti-inflammatory |

The unique combination of cyclopropyl and phenyl functionalities in this compound may provide distinct pharmacological profiles compared to other pyrazole derivatives.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Research indicates that pyrazole derivatives can modulate various pathways, including those related to inflammation and cancer cell proliferation. Interaction studies are essential for understanding how this compound binds to its targets, which can optimize its design for enhanced efficacy.

Study 1: Antitumor Activity

A study conducted by researchers focused on the antitumor properties of pyrazole derivatives, including this compound. The compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of similar pyrazole compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokines in cellular models, highlighting their potential as therapeutic agents in inflammatory diseases .

Synthesis Approaches

The synthesis of this compound can be approached through established organic chemistry methods. These methods focus on efficiency and environmental impact, utilizing readily available starting materials. Various synthetic routes have been developed to optimize yield and purity.

Comparison with Similar Compounds

Key Observations:

- Solubility : The oxalate salt derivative (C12H15N3O4) exhibits higher aqueous solubility than the free base form due to ionic interactions .

- Lipophilicity : The trifluoromethyl group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases logP values, enhancing blood-brain barrier penetration .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized by reacting phenylhydrazine with β-ketoesters or β-diketones. For example, ethyl acetoacetate or its derivatives react with phenylhydrazine under acidic or neutral conditions to yield 3-phenyl-1H-pyrazol-5-yl intermediates.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Phenylhydrazine | Heating in toluene, 20–110°C, 3–24 hours | Formation of 3-phenyl-1H-pyrazol-5-yl intermediate |

This step can be optimized by controlling temperature and reaction time to maximize yield and purity.

Introduction of Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced typically by alkylation of the pyrazole nitrogen. This can be achieved by reacting the pyrazole intermediate with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 2 | Pyrazole intermediate + Cyclopropylmethyl halide | Base (e.g., K2CO3), solvent (DMF or similar), room temperature to reflux | N1-alkylated pyrazole with cyclopropylmethyl group |

This alkylation step requires careful control to avoid over-alkylation or side reactions.

Introduction of Methanamine Group at C5

The methanamine group at the 5-position can be introduced via functional group transformation from a suitable leaving group or precursor at C5, such as a halogen or aldehyde, followed by reductive amination or nucleophilic substitution.

- One approach involves converting the 5-position to an aldehyde or halide, then reacting with ammonia or an amine source under reductive conditions using sodium borohydride or sodium triacetoxyborohydride as reducing agents.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 3 | 5-formyl or 5-halopyrazole + Ammonia/amine + Reducing agent | Acid catalyst (acetic acid), solvent (methanol or ethanol), room temperature to reflux | Formation of methanamine substituent at C5 |

Representative Experimental Procedure (Adapted from Related Pyrazole Syntheses)

| Step | Procedure |

|---|---|

| 1 | React ethyl acetoacetate (82.2 g) with ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL) at 100–110°C for 24 hours. Cool to 0–5°C. |

| 2 | Add phenylhydrazine (68.4 g) slowly at 0–10°C over 15–20 minutes. Stir at 20–25°C for 3 hours. |

| 3 | Concentrate under reduced pressure at 55°C, filter through Hyflo bed, wash with toluene. |

| 4 | Extract aqueous layer with toluene, wash organic layers with deionized water, concentrate residue. |

| 5 | Dissolve residue in methanol, add potassium hydroxide (301.4 g), heat at 80–85°C for 2–3 hours. |

| 6 | Cool to 50–55°C, quench with toluene and water, separate layers, extract aqueous phase with toluene. |

This procedure illustrates the formation of pyrazole intermediates and purification steps, adaptable to the target compound synthesis with modifications for cyclopropylmethyl and methanamine substitutions.

Analytical and Purity Considerations

- Purity is typically assessed by HPLC using C18 columns with gradient elution.

- Reaction monitoring by TLC, NMR, and mass spectrometry is essential to confirm intermediate formation and final product identity.

- Deprotection steps (if protecting groups are used) follow standard protocols described in Greene and Wuts, Protective Groups in Organic Synthesis (4th Edition, 2006).

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + β-ketoester, heat | Construct pyrazole core | Control temp/time for yield |

| N1-Cyclopropylmethyl alkylation | Cyclopropylmethyl halide + base | Introduce cyclopropylmethyl group | Avoid over-alkylation |

| C5-Methanamine introduction | 5-position functional group + amine + reducing agent | Install methanamine substituent | Use acid catalyst for reductive amination |

| Purification and deprotection | Solvent extraction, chromatography | Obtain pure final compound | Follow standard organic synthesis protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.